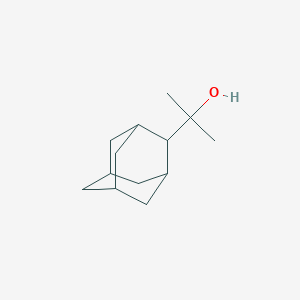

2-Adamantan-2-YL-propan-2-OL

Description

Historical Development and Significance of Adamantane (B196018) Chemistry

The story of adamantane, the simplest diamondoid, began with a theoretical suggestion of its existence in 1924. It was first isolated from petroleum in 1933, a discovery that opened up a new field in organic chemistry focused on polyhedral compounds. The name "adamantane" is derived from the Greek word for diamond, reflecting the identical spatial arrangement of its carbon atoms to those in the diamond crystal lattice. The first laboratory synthesis was achieved by Vladimir Prelog in 1941, though it was an impractical method with a very low yield. A more convenient synthesis was later developed by Schleyer in 1957, which made adamantane and its derivatives more readily available for research. nih.gov This increased availability spurred investigations into their applications, leading to their use in medicinal chemistry, polymer science, and materials science. guidechem.com

The Adamantane Core as a Rigid and Sterically Hindered Polycyclic Scaffold

The adamantane molecule is a rigid and virtually stress-free cage-like structure composed of three fused cyclohexane (B81311) rings. This rigidity makes it an attractive scaffold in various chemical applications, including drug design, where it allows for the precise positioning of functional groups to interact with biological targets. wisc.edu The adamantyl group is also known for its steric bulk and lipophilicity, properties that are often exploited to modify the characteristics of parent molecules. nih.govarabjchem.org This steric hindrance can provide a protective shield for attached functional groups, influencing their reactivity and metabolic stability. arabjchem.org

Overview of Functionalized Adamantane Derivatives in Organic Synthesis

The functionalization of the adamantane core has led to a vast array of derivatives with diverse applications. These derivatives are often synthesized through reactions involving the bridgehead positions of the adamantane cage, which are particularly reactive towards radical and cationic intermediates. nih.gov The introduction of various functional groups, such as halogens, hydroxyls, and amino groups, transforms the simple hydrocarbon into versatile building blocks for more complex molecules. ontosight.ai These functionalized adamantanes serve as key intermediates in the synthesis of pharmaceuticals, polymers, and advanced materials. guidechem.com

The Role of Adamantyl Alcohol Derivatives as Key Intermediates and Scaffolds

Adamantyl alcohol derivatives, such as 1-adamantanol (B105290) and 2-adamantanol, are important intermediates in the synthesis of other functionalized adamantanes. unl.edu The hydroxyl group can be readily transformed into other functionalities or used as a handle for attaching the adamantyl moiety to other molecules. These alcohols can be prepared through various methods, including the hydrolysis of the corresponding bromo adamantanes or the reduction of adamantyl ketones. fishersci.be Their unique combination of a bulky, rigid scaffold and a reactive hydroxyl group makes them valuable in the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105419-86-1 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

2-(2-adamantyl)propan-2-ol |

InChI |

InChI=1S/C13H22O/c1-13(2,14)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,3-7H2,1-2H3 |

InChI Key |

CEYCKNXWDDXQMF-UHFFFAOYSA-N |

SMILES |

CC(C)(C1C2CC3CC(C2)CC1C3)O |

Canonical SMILES |

CC(C)(C1C2CC3CC(C2)CC1C3)O |

Synonyms |

2-ADAMANTAN-2-YL-PROPAN-2-OL |

Origin of Product |

United States |

Synthetic Methodologies for 2 Adamantyl Propan 2 Ol and Analogous Adamantyl Alcohol Derivatives

Established Synthetic Routes to 2-(1-Adamantyl)propan-2-OL (B182130)

Several well-established methods are commonly employed for the synthesis of 2-(1-adamantyl)propan-2-ol, primarily involving the formation of a carbon-carbon bond between the adamantane (B196018) moiety and a propan-2-ol precursor.

Reduction of Adamantane-1-carbonyl Chloride and Subsequent Hydrolysis

One approach to synthesizing adamantyl alcohols involves the reduction of carboxylic acid derivatives. Specifically, adamantane-1-carboxylic acid can be converted to its more reactive derivative, adamantane-1-carbonyl chloride, by treatment with reagents like thionyl chloride. science.org.ge While direct reduction of the acid chloride to the tertiary alcohol is not a standard one-step process, it can serve as a precursor for other transformations. For instance, the acid chloride can be reacted with an organometallic reagent, as will be discussed in the Grignard reaction section.

It is important to note that the reduction of carbonyl compounds typically yields primary or secondary alcohols. libretexts.org For example, the reduction of an aldehyde or ketone with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) leads to the corresponding alcohol. libretexts.org To obtain a tertiary alcohol like 2-(1-adamantyl)propan-2-ol, a ketone precursor, such as 1-adamantyl methyl ketone, would be required for reduction, which itself needs to be synthesized first.

Grignard Reactions Involving Adamantane Derivatives and Carbonyl Precursors

Grignard reactions are a cornerstone for the formation of tertiary alcohols, including 2-(1-adamantyl)propan-2-ol. This method typically involves the reaction of an adamantyl Grignard reagent with a suitable ketone, or conversely, an adamantyl ketone with a methyl Grignard reagent. socratic.orgvedantu.com

The most common pathway involves the preparation of 1-adamantylmagnesium bromide from 1-bromoadamantane (B121549) and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This organometallic reagent is then reacted with acetone (B3395972). The nucleophilic adamantyl group attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate which, upon acidic workup, yields the final product, 2-(1-adamantyl)propan-2-ol. socratic.org The reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at room temperature.

An alternative, though less common, approach is the reaction of the methyl ester of adamantane-1-carboxylic acid with methyl magnesium iodide. This method also successfully yields 2-(1-adamantyl)propan-2-ol. The nature and yield of products in reactions involving organomagnesium compounds of the adamantane series are often influenced by steric hindrance at the reaction centers. osti.gov

| Reactants | Reagents | Product | Yield | Reference |

| 1-Bromoadamantane, Acetone | Mg, THF | 2-(1-Adamantyl)propan-2-ol | 65-72% | |

| Methyl ester of adamantane-1-carboxylic acid | Methyl magnesium iodide | 2-(1-Adamantyl)propan-2-ol | Not specified |

Friedel-Crafts Alkylation Strategies for Tertiary Adamantyl Alcohols

Friedel-Crafts alkylation represents another synthetic avenue towards adamantyl-substituted compounds. While direct alkylation of an aromatic ring with an alcohol is a common application, variations of this reaction can be used to synthesize tertiary adamantyl alcohols. researchgate.net One less common but mechanistically interesting method is the Friedel-Crafts alkylation of adamantane with an epoxide, such as 2-methylpropene oxide. guidechem.com In this reaction, a Lewis acid like aluminum chloride (AlCl₃) activates the epoxide, leading to ring-opening and the formation of a carbocation that then alkylates the adamantane core.

More broadly, Friedel-Crafts reactions are used to attach the adamantyl group to aromatic systems, which can then be further functionalized. For instance, 1-adamantanol (B105290) can be reacted with toluene (B28343) in the presence of a solid acid catalyst to produce 1-tolyladamantane. researchgate.net While this doesn't directly yield 2-(1-adamantyl)propan-2-ol, it demonstrates the utility of Friedel-Crafts chemistry in forming adamantane-carbon bonds. Recent advancements have explored synergistic Brønsted/Lewis acid catalysis for the alkylation of arenes with unactivated tertiary alcohols to create new quaternary carbon centers. rsc.org

Advanced Approaches for Synthesizing Functionalized Adamantyl Alcohol Systems

Beyond the synthesis of the parent 2-(1-adamantyl)propan-2-ol, there is considerable interest in preparing more complex and functionalized adamantyl alcohol derivatives for various applications.

Stereoselective Synthesis of Adamantane-Substituted Heterocyclic Alcohols

The development of stereoselective methods is crucial for the synthesis of chiral adamantane-containing molecules, which are often sought after in pharmaceutical research. Research has focused on the synthesis of adamantane-substituted heterocyclic systems containing an alcohol functionality. For example, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles, including piperidines and 1,3-oxazinan-2-ones, have been synthesized. rsc.orgrsc.org These syntheses often involve multi-step sequences starting from adamantyl-substituted precursors and employ chiral auxiliaries or catalysts to control the stereochemistry. rsc.orgresearchgate.net

One approach involves the transformation of adamantyl-substituted N-Boc-homoallylamines into piperidine-2,4-diones, which can then be selectively reduced to the corresponding hydroxy-piperidines. rsc.org The reduction of a 6-(1-adamantyl)-substituted dione (B5365651) with sodium borohydride has been shown to produce the corresponding alcohol with a diastereomeric ratio of 10:1. researchgate.net Palladium-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohol derivatives also provide a stereoselective route to substituted 1,3-oxazolidines. organic-chemistry.org

Coupling Reactions for Complex Adamantane Alcohol Derivatives

Modern cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules, including those containing the adamantane scaffold. Palladium-catalyzed reactions are particularly prominent in this area. imperial.ac.ukrsc.org For instance, Suzuki and Sonogashira coupling reactions have been applied to adamantane derivatives to construct more intricate structures. arkat-usa.org

While not directly yielding 2-(1-adamantyl)propan-2-ol, these methods are invaluable for creating functionalized adamantyl alcohols. For example, a palladium-catalyzed P-C coupling reaction between a halogenated adamantane derivative and diethylphosphite can be used to introduce a phosphonate (B1237965) group, which can then be hydrolyzed to a phosphonic acid. rsc.org Furthermore, transition-metal mediated cross-coupling etherification can be used to link complex alcohols, including those derived from natural products, to olefins. nih.gov Reductive cross-coupling reactions between homoallylic alkoxides and imines, mediated by titanium, offer a convergent pathway to synthesize acyclic aminoalcohols and substituted piperidines. nih.gov

| Reaction Type | Reactants | Catalyst/Mediator | Product Type | Reference |

| Reductive Cross-Coupling | Homoallylic alkoxides, Imines | Titanium | Acyclic aminoalcohols, Substituted piperidines | nih.gov |

| Carboamination | O-Vinyl-1,2-amino alcohols | Palladium | Substituted 1,3-oxazolidines | organic-chemistry.org |

| Etherification | Alcohols, Olefins | Palladium | Allylic ethers | nih.gov |

Condensation Reaction Protocols for Novel Adamantane Derivatives

The construction of novel adamantane derivatives frequently employs condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, such as water. These protocols are versatile for creating complex adamantane structures.

One-pot domino reactions, beginning with ethyl 2,4-dioxocyclohexanecarboxylate and various acrylates, can yield highly functionalized adamantanes. acs.orgnih.gov This method involves a sequence of Michael additions and a subsequent Dieckmann condensation or an aldol-type reaction, leading to the formation of multiple carbon-carbon bonds in a single pot. acs.orgnih.gov For instance, the reaction of ethyl 2,4-dioxocyclohexanecarboxylate with 2-phenylethyl 2-(acetoxymethyl)acrylate can produce adamantane derivatives in good yields. acs.orgnih.gov

Another approach involves the condensation of enamines derived from cyclohexanone (B45756) derivatives. acs.org For example, the condensation of an enamine with crotonoyl chloride can lead to an intermediate that cyclizes to form adamantane products. mdpi.com Similarly, cascade condensation reactions starting with materials like bicyclo[3.3.1]nonan-9-one derivatives can also be employed to construct the adamantane skeleton. mdpi.com

Furthermore, facile condensation reactions between an amine group of one compound and a carbonyl group of another are used to synthesize various adamantane derivatives. mdpi.com For example, seventeen different adamantane derivatives were synthesized using such protocols, with their structures confirmed by NMR spectroscopy. mdpi.com These reactions highlight the utility of condensation strategies in expanding the chemical space of adamantane-based molecules.

Synthetic Pathways Originating from 2-Adamantanone (B1666556)

2-Adamantanone serves as a versatile starting material for the synthesis of a variety of adamantane derivatives, including 2-(adamantan-2-yl)propan-2-ol and its analogs.

A primary route to 2-substituted adamantanes involves the reaction of 2-adamantanone with organometallic reagents. For instance, the addition of a Grignard reagent, such as methylmagnesium bromide, to 2-adamantanone yields the corresponding tertiary alcohol, 2-(adamantan-2-yl)propan-2-ol. acgpubs.org Similarly, reacting 2-adamantanone with methyllithium (B1224462) provides an alternative pathway to this tertiary alcohol. tandfonline.com

2-Adamantanone can also be a precursor for creating other functionalized adamantanes. For example, it can be converted to 2-cyanoadamantane, which can then be reacted with organolithium reagents to produce 2-acyl adamantanes. tandfonline.com Additionally, 2-adamantanone can undergo oxidation to form 2,4-adamantanedione (B14070523) using a pyridine-chromium trioxide complex. tandfonline.com

The McMurry cross-coupling reaction provides another synthetic avenue from 2-adamantanone. acgpubs.org This reaction, when performed with another ketone, can produce adamantylidene derivatives. For example, the cross-coupling of 2-adamantanone with 10-trimethylsiloxane-3-diamantanone yields 10-trimethylsiloxane-3-(2-adamantylidene)diamantane. acgpubs.org These examples demonstrate the pivotal role of 2-adamantanone in accessing a diverse range of adamantane-based structures.

Catalytic Methods in Adamantane Derivative Construction

Catalytic methods are instrumental in the functionalization of the adamantane scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Organometallic Reagent-Mediated Functionalization (e.g., Zinc, Magnesium)

Organometallic reagents, particularly those of zinc and magnesium, are widely used for the functionalization of the adamantane framework. citedrive.comcolab.ws The preparation of adamantyl organometallic reagents, such as adamantylzinc and adamantylmagnesium, allows for subsequent reactions to introduce various functional groups. citedrive.comcolab.ws

A key method involves the conversion of adamantyl halides, such as 1-bromoadamantane, to the corresponding organometallic species. citedrive.comcolab.ws For example, adamantylzinc reagents can be efficiently synthesized from tertiary bromides through a LiCl-mediated magnesium insertion in the presence of zinc chloride. acs.org These highly reactive adamantylzinc species can then participate in a variety of reactions, including:

Negishi cross-coupling reactions : For the formation of carbon-carbon bonds. citedrive.comacs.org

Copper(I)-catalyzed acylations and allylations : To introduce acyl and allyl groups. acs.org

1,4-addition reactions : For conjugate additions to α,β-unsaturated carbonyl compounds. acs.org

Similarly, Grignard reagents, such as 1-adamantylmagnesium bromide, are prepared from 1-bromoadamantane and magnesium turnings. These reagents are crucial for nucleophilic additions to carbonyl compounds, such as the reaction with acetone to form 2-(1-adamantyl)propan-2-ol.

Palladium-Catalyzed Coupling Reactions in Adamantane Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds in adamantane chemistry. mcmaster.caresearchgate.netscholaris.ca These reactions often utilize specialized phosphine (B1218219) ligands to enhance catalytic activity and stability. mcmaster.caresearchgate.netscholaris.ca

Phospha-adamantane (PA) ligands have proven to be particularly effective in palladium-catalyzed reactions. mcmaster.caresearchgate.netscholaris.ca These ligands are stable at high temperatures, resistant to oxidation, and can be easily modified to tune their steric and electronic properties. mcmaster.ca Palladium catalysts incorporating PA ligands have been successfully employed in various cross-coupling reactions, including:

Suzuki-Miyaura coupling : For the reaction of aryl halides with arylboronic acids to form biaryls. mcmaster.caresearchgate.netorganic-chemistry.org

Sonogashira coupling : For the coupling of aryl halides with terminal alkynes. researchgate.net

Ketone arylation and amination : To form α-arylated ketones and arylamines. mcmaster.caresearchgate.net

The use of bulky, electron-rich phosphine ligands, such as those based on the phospha-adamantane skeleton, allows for reactions to proceed under mild conditions, even with less reactive substrates like aryl chlorides. mcmaster.caresearchgate.net For instance, the AdBrettPhos Pd G3 precatalyst, which contains a bulky adamantane moiety, is highly efficient for the amination of heteroaryl halides.

Considerations for Scalable Synthesis of Adamantane Alcohol Scaffolds

The scalable synthesis of adamantane alcohol scaffolds presents several challenges, including the need for safe, efficient, and cost-effective processes.

One significant consideration is the choice of reagents and reaction conditions. For example, while the reduction of 1-bromomethyl-adamantane with lithium aluminum hydride (LiAlH₄) can produce 1-methyladamantane, this method has drawbacks for large-scale production due to cost and safety concerns. enamine.net The use of catalytic amounts of tributyltin hydride can reduce reaction times, but scaling up can lead to an increase in side products. enamine.net

Flow chemistry offers a promising alternative for the scalable and safe synthesis of adamantane derivatives. durham.ac.uk A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid has been developed, which simplifies the handling of hazardous reagents and reaction conditions. durham.ac.uk This approach can improve yields and purity while reducing the burden of workup procedures. durham.ac.uk

For the synthesis of diols like 1,3-adamantanediol, traditional methods often require metal catalysts and can result in poor yields and selectivity. acs.org A more practical and scalable approach involves the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloro adamantane, followed by hydrolysis in a triethylamine-water solution. acs.org This method achieves high isolated yields and purities, with the potential for industrial production. acs.org

The development of robust and efficient synthetic routes is crucial for the broader application of adamantane derivatives in various fields.

Structural Elucidation and Characterization Techniques for Adamantyl Propanol Derivatives

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. For adamantyl propanol (B110389) derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of adamantyl propanol derivatives, the protons of the adamantyl cage typically appear as a series of multiplets in the upfield region, generally between δ 1.5 and 2.2 ppm. The exact chemical shifts and multiplicities depend on the substitution pattern and the relative stereochemistry. The hydroxyl proton of the propan-2-ol group gives a signal that can vary in chemical shift, often appearing as a broad singlet, due to hydrogen bonding and chemical exchange. For instance, in 2-(1-adamantyl)propan-2-ol (B182130), the adamantyl protons are observed as distinct multiplets in the δ 1.5–2.2 ppm range, while the hydroxyl proton appears as a broad signal around δ 1–2 ppm. rsc.org In the case of 2-adamantanol, a structurally related compound, the protons on the adamantyl cage show signals at various chemical shifts, including 4.54, 3.65, 2.06, 1.74, 1.65, and 1.37 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. For 2-(1-adamantyl)propan-2-ol, the adamantyl carbons typically resonate in the range of δ 25–45 ppm, while the quaternary carbon of the propan-2-ol moiety to which the hydroxyl group is attached is found further downfield, around δ 70–80 ppm. rsc.org In a more complex derivative, 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, the adamantyl carbons (CH, CH₂) appear at δ 29.0, 36.7, 37.4, and 40.0 ppm, with the quaternary carbon of the adamantyl group at δ 41.3 ppm and the alcohol carbon at δ 76.7 ppm. nih.gov The chemical shifts in the ¹³C NMR spectrum of propan-2-ol itself show the methyl carbons at a different chemical environment from the central carbon of the CHOH group, highlighting the effect of the electronegative oxygen atom. docbrown.info

¹⁹F NMR Spectroscopy: With the increasing interest in fluorinated pharmaceuticals, ¹⁹F NMR has become a crucial analytical tool. For fluorinated adamantyl propanol derivatives, ¹⁹F NMR provides direct information about the fluorine environment. In (2R)-2-(3-fluoro-1-adamantyl)propan-1-ol, the fluorine atom gives a single peak in the ¹⁹F NMR spectrum around δ -120 ppm. vulcanchem.com The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing functional groups. lcms.cz

Table 1: Representative NMR Data for Adamantyl Propanol Derivatives and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 2-(1-Adamantyl)propan-2-ol | ¹H | 1.5–2.2 (adamantyl), ~1-2 (OH) |

| ¹³C | 25–45 (adamantyl), 70–80 (C-OH) | |

| 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol | ¹H | 1.36 (OH), 1.71, 1.82, 2.06 (adamantyl), 2.32 (CH₃), 2.68, 3.02 (CH₂), 6.87, 7.01 (aromatic) |

| ¹³C | 21.2 (CH₃), 29.0, 36.7, 37.4, 40.0 (adamantyl CH, CH₂), 41.3 (adamantyl C), 76.7 (C-OH), 128.9, 131.2, 135.5, 135.7 (aromatic) | |

| (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol | ¹H | 1.5–2.1 (adamantyl), 3.4–3.7 (CH₂OH) |

| ¹⁹F | ~ -120 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In adamantyl propanol derivatives, the most characteristic absorption bands are those corresponding to the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.

The O-H stretching vibration in alcohols typically appears as a strong and broad band in the region of 3200-3600 cm⁻¹. nih.gov This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration for tertiary alcohols, such as 2-adamantan-2-yl-propan-2-ol, is expected to appear in the range of 1100-1200 cm⁻¹. The adamantane (B196018) cage itself exhibits characteristic C-H stretching vibrations around 2900 cm⁻¹ and various fingerprint absorptions below 1500 cm⁻¹, including a notable CH₂ scissoring vibration at approximately 1450 cm⁻¹. researchgate.net For instance, in N-(1-adamantyl)carbonyl-N'-(2-hydroxy-5-bromo benzylidene)-o-phenylendiamine, the C=O and N-H/O-H stretching vibrations are observed at 1658.56 cm⁻¹ and 3409.70 cm⁻¹, respectively, while the adamantyl C-H stretches are seen at 2846 and 2908 cm⁻¹. guidechem.com

Table 2: Characteristic IR Absorption Frequencies for Adamantyl Propanol Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| C-H (Adamantyl) | Stretch | ~2900 | Strong |

| C-O (Tertiary Alcohol) | Stretch | 1100 - 1200 | Medium to Strong |

| C-H (Adamantyl) | Scissoring (CH₂) | ~1450 | Medium |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS/LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For 2-(1-adamantyl)propan-2-ol, the molecular ion peak [M]⁺ is expected at m/z 194.31, corresponding to its molecular formula C₁₃H₂₂O.

The fragmentation of alcohols in the mass spectrometer is often characterized by the loss of a water molecule (M-18) and alpha-cleavage. savemyexams.com For this compound, alpha-cleavage would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of the adamantyl radical. The fragmentation of 2-methyl-2-propanol, a simpler analog, shows a prominent peak from the loss of a methyl radical. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before their detection by mass spectrometry. mdpi.com This is particularly useful for the analysis of complex reaction mixtures containing adamantyl derivatives. The retention time in the gas chromatogram provides an additional parameter for identification. GC-MS has been extensively used for the quantitative analysis of adamantane and its alkylated homologues in various matrices. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Molecular Conformation and Bond Angles

X-ray diffraction studies on adamantyl propanol derivatives reveal the preferred conformation of the molecule in the solid state. For example, the crystal structure of 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol shows that the adamantane cage consists of three fused cyclohexane (B81311) rings in classic chair conformations. nih.gov The C-C-C bond angles within the adamantane cage are in the range of 107.75 (10)° to 111.35 (9)°. nih.gov In this particular structure, the dihedral angle between the two phenyl rings is 54.79 (4)°. nih.gov Studies on other adamantane derivatives have shown that they can adopt different conformations, such as folded or extended forms, depending on the nature of the substituents. mdpi.com

Table 3: Selected Crystallographic Data for 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4065 (2) |

| b (Å) | 13.1474 (4) |

| c (Å) | 13.3466 (4) |

| α (°) | 70.718 (3) |

| β (°) | 81.700 (3) |

| γ (°) | 80.134 (3) |

| Volume (ų) | 1040.75 (6) |

| Z | 2 |

Analysis of Intramolecular Interactions (e.g., C-H···π)

Intramolecular and intermolecular interactions play a crucial role in dictating the conformation and crystal packing of molecules. In adamantyl derivatives, weak non-covalent interactions such as C-H···π interactions are often observed.

The conformation of 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol is stabilized by a weak intramolecular C-H···π interaction. nih.gov This type of interaction, where a C-H bond from the adamantyl or another part of the molecule interacts with the electron cloud of an aromatic ring, can significantly influence the molecular shape. In other adamantane-containing structures, a variety of intermolecular interactions, including N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π interactions, have been identified as important for stabilizing the crystal lattice. mdpi.com Interestingly, in the crystal structure of 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, the hydroxyl group is sterically hindered by the bulky substituents, preventing the formation of intermolecular hydrogen bonds, which are typically a dominant feature in the crystal packing of alcohols. nih.gov

Investigation of Crystal Packing and Intermolecular Hydrogen Bonding (or absence thereof)

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. In alcohols, the hydroxyl (-OH) group is a potent donor and acceptor for hydrogen bonds, which typically dominate the crystal packing, leading to the formation of chains, dimers, or more complex networks. nih.gov

However, the presence of the bulky, sterically demanding adamantane cage in adamantyl propanol derivatives can significantly influence or even prevent typical hydrogen bonding. nih.govresearchgate.net In crystallographic studies of structurally similar, highly substituted adamantane alcohols like 2-(adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, the hydroxyl group is observed to be so sterically shielded by the bulky substituents that no intermolecular hydrogen bonds are formed. nih.govresearchgate.net Evidence for this is found in the crystal structure, where the shortest distance between two adjacent oxygen atoms is 4.6340 (13) Å, a distance far too great for a hydrogen bond to occur. nih.govresearchgate.net The conformation of such molecules is instead stabilized by weaker interactions, such as intramolecular C-H···π forces. nih.govresearchgate.net

Conversely, in less sterically hindered adamantane alcohols such as 2-adamantanol, the hydroxyl groups are accessible enough to form O-H···O hydrogen-bonded dimers, which have been observed and characterized using spectroscopic techniques. nih.gov This highlights a key principle: the capacity for hydrogen bonding in adamantyl alcohols is a delicate balance between the inherent nature of the hydroxyl group and the steric hindrance imposed by the adamantane moiety and its other substituents. In the case of this compound, the tertiary alcohol nature combined with the adjacent adamantyl group suggests that steric hindrance would be a major factor influencing its solid-state structure.

Hirshfeld Surface Analysis for Intermolecular Interaction Delineation

To quantitatively dissect the complex web of intermolecular forces within the crystal lattice of adamantane derivatives, Hirshfeld surface analysis is a powerful computational tool. scirp.orgmdpi.com This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. The surface is colored to visualize and quantify different types of intermolecular contacts. mdpi.com

Key features of the analysis include:

dnorm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii sum with distinctive red spots, providing a clear visual guide to the most significant interactions, such as hydrogen bonds or other close contacts. csic.es

For adamantane derivatives, which are rich in hydrogen atoms, H···H contacts typically represent the most significant portion of the total Hirshfeld surface, often accounting for over 50-75% of all interactions. iucr.orgnih.gov C···H/H···C contacts also make a substantial contribution, reflecting the hydrocarbon-rich nature of the adamantane cage. iucr.orgnih.gov The presence of heteroatoms allows for other specific interactions, such as C—H···N or N–H···S hydrogen bonds, which are also clearly delineated by this analysis. csic.esiucr.org

| Interaction Type | Typical Contribution Range (%) | Significance |

|---|---|---|

| H···H | 50 – 75% | Dominant van der Waals forces due to the high surface area of hydrogen atoms on the adamantane cage. iucr.orgnih.gov |

| C···H / H···C | 15 – 25% | Represents interactions between the carbon skeleton and surrounding hydrogen atoms. iucr.orgnih.gov |

| Heteroatom Contacts (e.g., O···H, N···H, S···H) | 5 – 15% | Indicates the presence and role of specific hydrogen bonds when functional groups are present and accessible. mdpi.comnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's molecular formula. It provides a quantitative determination of the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the proposed molecular formula.

For a compound to be considered pure and its structure correctly assigned, the experimentally determined percentages must align closely with the theoretical values. A widely accepted tolerance for this agreement is within ±0.4% of the calculated value. researchgate.net For this compound, the molecular formula is C₁₃H₂₂O. guidechem.com

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 80.35% | 80.21% |

| Hydrogen (H) | 11.41% | 11.35% |

| Oxygen (O) | 8.23% | 8.44% |

Note: The "Experimental Mass %" values are representative examples that fall within the acceptable ±0.4% tolerance and are not from a specific reported analysis of this exact compound.

Chromatographic Techniques for Purity Assessment (e.g., HPLC-UV/HR)

Assessing the purity of a synthesized compound is critical, as impurities can confound the results of further analyses and biological testing. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For compounds like adamantane derivatives, HPLC is frequently coupled with a UV-Vis detector (HPLC-UV) or a Diode-Array Detector (HPLC-DAD), which measures the absorbance of the analyte as it elutes from the column. rsc.org For even greater certainty, coupling with a High-Resolution Mass Spectrometer (HPLC-HRMS) allows for the simultaneous confirmation of the analyte's mass-to-charge ratio, providing orthogonal verification of both purity and identity. mdpi.com Purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all detected peaks. For many adamantane derivatives reported in the literature, purities are often confirmed to be greater than 95-97%. rsc.orgmdpi.com

| Peak No. | Retention Time (min) | Area (%) | Assignment |

|---|---|---|---|

| 1 | 2.15 | 1.8% | Impurity |

| 2 | 4.78 | 97.6% | This compound |

| 3 | 5.03 | 0.6% | Impurity |

Note: The data in this table is illustrative of a typical HPLC purity analysis.

Applications of 2 Adamantyl Propan 2 Ol and Adamantane Scaffolds in Organic Synthesis and Materials Science

The Adamantyl Propanol (B110389) Moiety as a Synthetic Building Block

2-(Adamantan-2-yl)propan-2-ol serves as a crucial starting material and intermediate in a range of chemical transformations. Its adamantyl group provides steric bulk and stability to reactive intermediates, influencing the course and outcome of reactions.

Precursors in Carboxylation Reactions (e.g., Koch-Haaf Carboxylation)

The Koch-Haaf reaction is a powerful method for the synthesis of carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid. 2-(Adamantan-1-yl)propan-2-ol, a related isomer, has been shown to undergo this reaction. researchgate.netresearchgate.net Under these conditions, the tertiary alcohol can generate a stable adamantyl carbocation, which then reacts with carbon monoxide to form an acylium ion. Subsequent hydrolysis yields the corresponding adamantane (B196018) carboxylic acid. For instance, the carbonylation of 1-adamantanol (B105290) in a microflow system using formic acid and sulfuric acid has been successfully demonstrated to produce 1-adamantanecarboxylic acid. researchgate.net While specific studies on 2-(adamantan-2-yl)propan-2-ol in the Koch-Haaf reaction are less common, the principles of carbocation stability suggest its potential as a precursor for the synthesis of 2-substituted adamantane carboxylic acids. google.commdpi.com

Intermediates in the Synthesis of Diverse Organic Molecules

The adamantyl propanol structure is a versatile intermediate for creating a variety of organic compounds. The tertiary alcohol group can be transformed through oxidation to ketones or reduction to simpler alcohols. Furthermore, the adamantane core can be functionalized through various catalytic methods, including cross-coupling reactions, acylation, and halogenation, to introduce diverse substituents. researchgate.net These transformations allow for the synthesis of complex molecules with the adamantane moiety serving as a rigid, lipophilic anchor, which can be beneficial for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Integration into Heterocyclic Systems for Advanced Architectures

The incorporation of the adamantane scaffold into heterocyclic compounds is an active area of research, aiming to create molecules with unique biological activities and material properties. tsu.geresearchgate.netrsc.org The adamantyl group's bulk and lipophilicity can enhance the pharmacological profile of heterocyclic drugs. rsc.org For example, adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives have been synthesized and show potential as anticancer agents. rsc.org Similarly, adamantane-substituted thiazoles have been prepared and evaluated for their antibacterial and antifungal activities. nih.gov The synthesis of these complex structures often involves multi-step procedures where an adamantane-containing building block, potentially derived from 2-(adamantyl)propan-2-ol, is introduced into a heterocyclic framework. tsu.gersc.org

Table 1: Examples of Adamantane-Containing Heterocyclic Systems

| Heterocyclic Core | Synthetic Approach | Potential Application | Reference |

| Dihydropyrimidine | Biginelli reaction of N-(adamant-1-yl)acetoacetamide | Anticancer | rsc.org |

| Thiazole | Condensation of 1-(adamantan-1-yl)-3-arylthioureas with bromomethyl ketones | Antibacterial, Antifungal | nih.gov |

| Piperidine | Transformation of adamantyl-substituted N-Boc-homoallylamines | Antiviral | rsc.org |

| Benzimidazole | Reaction of adamantane-1-carboxylic acid derivatives with o-phenylenediamines | Not specified | tsu.ge |

Adamantane Scaffolds in Supramolecular Chemistry and Host-Guest Interactions

The rigid and well-defined three-dimensional structure of the adamantane cage makes it an excellent component for building complex supramolecular assemblies and for participating in host-guest interactions. nih.govmdpi.com

Formation of Non-Covalent Inclusion Complexes with Molecular Containers (e.g., Cyclodextrins)

The adamantane moiety is known to form stable inclusion complexes with various molecular hosts, most notably cyclodextrins (CDs). nih.govresearchgate.net The hydrophobic adamantane guest fits snugly within the hydrophobic cavity of the cyclodextrin (B1172386) host in aqueous solutions, driven by the hydrophobic effect. mdpi.com This interaction is highly specific, with β-cyclodextrin showing a particularly strong affinity for adamantane derivatives due to the complementary size of its cavity. mdpi.com The formation of these host-guest complexes can alter the physicochemical properties of the adamantane derivative, such as increasing its aqueous solubility. nih.gov This principle has been widely exploited in drug delivery, sensing, and the construction of self-assembled nanomaterials. nih.govresearchgate.net

Table 2: Stability Constants of Adamantane Derivatives with β-Cyclodextrin

| Adamantane Derivative | Method | Log K | Reference |

| Amantadinium | UV-Vis Spectrophotometry | 3.9 ± 0.1 | ajol.info |

| Rimantadinium | UV-Vis Spectrophotometry | 5.1 ± 0.2 | ajol.info |

| Memantinium | UV-Vis Spectrophotometry | 3.3 ± 0.1 | ajol.info |

| Alexa 488 labelled adamantane | Fluorescence Correlation Spectroscopy | 4.7 (K = 5.2 x 10⁴ M⁻¹) | mdpi.com |

Design of Rigid Multivalent and C3-Symmetric Scaffolds

The tetrahedral geometry of the adamantane core, with four bridgehead positions, makes it an ideal scaffold for the construction of multivalent and C3-symmetric molecules. researcher.lifenih.govlookchem.com By functionalizing these bridgehead positions, it is possible to create rigid structures that present multiple copies of a ligand or functional group in a precise spatial arrangement. nih.gov These multivalent scaffolds have found applications in areas such as drug design, where they can enhance binding affinity to biological targets, and in materials science for the creation of well-defined molecular architectures. nih.govmdpi.com The synthesis of C3-symmetric tripodal ligands based on a central adamantane core has been described for applications in asymmetric catalysis. acs.org

Incorporation of Adamantyl Groups in Polymeric Materials

The introduction of the adamantane moiety, a diamondoid hydrocarbon with a tricyclic cage structure, into polymers has profound effects on their properties. wikipedia.orgusm.eduacs.org The bulkiness, rigidity, and high thermal stability of the adamantyl group are leveraged to create advanced materials with enhanced performance characteristics. usm.eduacs.org

Influence on Thermal Stability and Glass Transition Temperatures

One of the most significant benefits of incorporating adamantyl groups into polymer backbones or as pendant groups is the substantial increase in both thermal stability and glass transition temperature (Tg). usm.eduacs.orgresearchgate.netjst.go.jp The rigid and bulky nature of the adamantane cage restricts the segmental motion of polymer chains, which is a prerequisite for the transition from a glassy to a rubbery state. nycu.edu.twresearchgate.net This restriction leads to a higher Tg. usm.eduresearchgate.net

Polymers containing adamantyl groups, whether in the main chain or as side substituents, consistently exhibit higher decomposition temperatures and Tg values compared to their non-adamantane-containing counterparts. researchgate.netjst.go.jp For instance, incorporating adamantyl groups into methacrylate (B99206) polymers leads to a notable improvement in thermal properties. researchgate.net Similarly, polyimides containing adamantane have shown significantly high glass transition temperatures, ranging from 285–440 °C. rsc.org The introduction of adamantyl side chains into polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) also results in increased thermal stability and a higher Tg. rsc.org

The table below illustrates the effect of adamantyl group incorporation on the thermal properties of various polymers.

| Polymer System | Modification | Glass Transition Temperature (Tg) | Effect | Source |

| Poly(ether ether ketone) (PEEK) | Adamantyl-substituted resorcinol (B1680541) vs. unsubstituted | 235 °C | 115 °C increase over unsubstituted analog | sun.ac.za |

| Phenolic Novolacs | Pendant adamantyl groups vs. unsubstituted | 175-230 °C | Increase from 45-70 °C for unsubstituted analogs | sun.ac.za |

| Polystyrene-block-poly(methyl methacrylate) | Adamantyl group installed on PS block | Increased with adamantyl content | Enhanced Tg | rsc.org |

| Polyimides | Adamantane-containing diamines | 285-440 °C | Significantly high Tg | rsc.org |

| Poly(methyl methacrylate) (PMMA) | Copolymerization with adamantyl methacrylate | Higher than PMMA | Increased Tg | researchgate.netresearchgate.net |

| Polybenzoxazine | Adamantane-modified benzoxazine | Increased Tg | Enhanced Tg due to hindered chain mobility | nycu.edu.tw |

Synthesis of Adamantyl-Substituted Polymers and Monomers

The synthesis of polymers featuring adamantyl groups can be achieved through several strategic routes. These methods generally fall into two categories: the polymerization of monomers that already contain an adamantyl group, or the post-polymerization modification of an existing polymer to introduce the adamantyl moiety. researchgate.netresearchgate.net

Polymerization of Adamantyl-Containing Monomers: This is the most common approach, where functionalized adamantane derivatives are first synthesized and then polymerized. researchgate.netacs.org A wide array of vinyl monomers bearing adamantyl groups have been successfully polymerized, including acrylates, methacrylates, styrenes, and dienes. researchgate.netresearchgate.net For example, 1-adamantyl methacrylate (ADMA) can be copolymerized with methyl methacrylate (MMA) via free radical polymerization to create thermally stable acrylic polymers. researchgate.net The compound 2-(Adamantan-2-YL)-propan-2-OL can serve as a precursor to such monomers, for instance, through dehydration to form an adamantyl-substituted propene or by esterification with acrylic acid to form an acrylate (B77674) monomer.

Living anionic polymerization has also been employed for monomers like 4-(1-adamantyl)styrene and 2-(1-adamantyl)-1,3-butadiene, yielding polymers with controlled molecular weights and narrow distributions. researchgate.netjst.go.jp Another method involves the ring-opening polymerization of strained adamantane-based structures like 1,3-dehydroadamantanes. jst.go.jpacs.org Furthermore, acyclic diene metathesis (ADMET) polymerization has been used to create precision polyolefins with adamantane units integrated directly into the polymer backbone. acs.org

Post-Polymerization Modification: An alternative strategy is to introduce adamantyl groups onto a pre-formed polymer. researchgate.net A notable example is the Friedel-Crafts alkylation of polystyrene. rsc.org In this method, a polystyrene-containing block copolymer can be reacted with an adamantylating agent (like 1-bromoadamantane (B121549) or 1-adamantanol) in the presence of a Lewis acid catalyst to attach adamantyl groups to the phenyl rings of the polystyrene block. rsc.org This approach allows for the modification of well-defined polymer architectures. rsc.org

Adamantane Derivatives in Nanotechnology and Coordination Chemistry

The unique, rigid, three-dimensional structure of adamantane makes it a valuable component in the bottom-up construction of complex molecular systems. wikipedia.orgpensoft.net

In nanotechnology , adamantane's cage-like structure is exploited for creating molecular building blocks for self-assembly. wikipedia.orgpensoft.net It is particularly prominent in host-guest chemistry, where the adamantyl group acts as a highly effective "guest" that binds strongly within the cavities of "host" molecules like cyclodextrins and cucurbiturils. pensoft.netsnmjournals.orgnih.govoup.commdpi.comnih.gov This strong and specific non-covalent interaction is the basis for constructing self-healing materials, drug delivery systems, and molecular sensors. pensoft.netoup.com For instance, adamantane-functionalized dendrimers and liposomes are being developed as sophisticated carriers for targeted drug delivery, leveraging the adamantyl group's lipophilicity to anchor the systems to cell membranes. pensoft.netpensoft.netmdpi.com

In coordination chemistry , adamantane serves as a rigid, non-polar scaffold for constructing ligands. researchgate.netresearchgate.net Its tetrahedral geometry can be used to create unique three-dimensional metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org By functionalizing the bridgehead positions of adamantane with coordinating groups (e.g., carboxylates, triazoles, or pyridyls), chemists can direct the assembly of metal ions into highly ordered, porous structures. researchgate.netrsc.org These adamantane-based materials are investigated for applications in catalysis, gas storage, and molecular separation. researchgate.netacs.org The adamantyl group's bulk is also used to stabilize reactive species, such as in the development of the first stable N-heterocyclic carbene (IAd), which features adamantyl groups. rsc.org

Strategic Design of Adamantyl Scaffolds for Enhancing Chemical Reactivity and Stability

The adamantane scaffold is strategically employed in chemical design to impart a range of desirable properties, primarily stemming from its unique geometry and physicochemical nature. nih.govnih.gov

Steric Bulk and Rigidity : The adamantyl group is exceptionally bulky and rigid. researchgate.netacs.org In catalysis, this feature is used to create sterically demanding ligands that can control the reactivity and selectivity of a metal center. uq.edu.au The rigidity of the scaffold ensures that the steric environment around the active site is well-defined. researchgate.netuq.edu.au

Lipophilicity : Adamantane is highly lipophilic (fat-soluble). nih.govnih.gov Attaching an adamantyl group to a drug molecule can significantly increase its ability to cross cellular membranes, which are composed of lipid bilayers. nih.govmdpi.com This "lipophilic bullet" strategy is often used to enhance the potency and bioavailability of pharmaceuticals. nih.gov

Three-Dimensionality : Unlike flat aromatic rings, adamantane provides a well-defined three-dimensional structure. researchgate.netrsc.org This is crucial for designing molecules that need to fit into specific three-dimensional binding pockets of enzymes or receptors. nih.gov In materials science, this tetrahedral geometry is exploited to build complex 3D networks from the molecular level up. researchgate.netacs.org

By leveraging these characteristics, chemists can strategically design adamantane-containing molecules with improved thermal and chemical stability, enhanced reactivity, and specific biological activities. nih.govuq.edu.au

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Adamantan-2-YL-propan-2-OL in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use P95 respirators (US) or P1 filters (EU) for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Full-body protective suits and gloves are mandatory to prevent skin contact .

- Environmental Control : Avoid discharge into drains. Use secondary containment for spills and ensure proper ventilation .

- Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the synthesis of this compound?

- Methodological Answer :

- Step 1 : Brominate adamantane to generate 1-bromoadamantane.

- Step 2 : Prepare a Grignard reagent (e.g., Mg in anhydrous ether) for nucleophilic addition.

- Step 3 : React the Grignard reagent with a ketone (e.g., propan-2-one) to form the tertiary alcohol. Optimize reaction conditions (e.g., temperature, solvent purity) to enhance yield .

- Purification : Use column chromatography or recrystallization to isolate the product. Confirm purity via NMR and HPLC .

Q. How should this compound be stored to ensure chemical stability?

- Methodological Answer :

- Storage Conditions : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture or oxidizing agents.

- Stability Monitoring : Periodically test for decomposition using FT-IR or GC-MS to detect oxidation byproducts .

Advanced Research Questions

Q. What advanced crystallographic techniques can determine the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation. Analyze using software like Mercury (CCDC) for packing patterns and intermolecular interactions .

- Conformational Analysis : Compare experimental SCXRD data (e.g., bond angles, torsion angles) with computational models (DFT) to resolve steric effects from the adamantyl group .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals .

- Isotopic Labeling : Introduce deuterated analogs to trace signal splitting in overcrowded spectral regions (e.g., adamantyl proton clusters) .

Q. What methodologies achieve enantiomeric purity in chiral adamantane-based alcohols?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure ketones in Grignard reactions to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Enzymatic Resolution : Employ lipases or esterases to kinetically resolve racemic mixtures. Optimize solvent systems (e.g., tert-butanol) for enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.